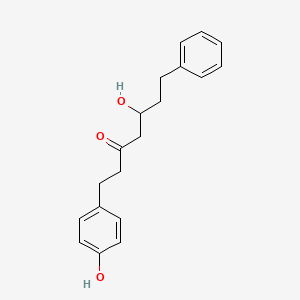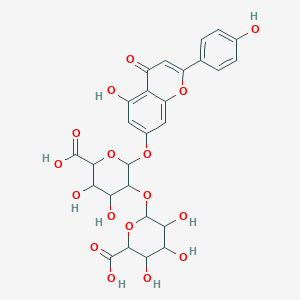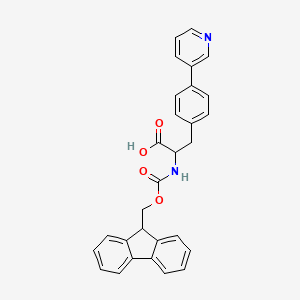
n-Fmoc-4-(3-pyridinyl)-d-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Fmoc-4-(3-pyridinyl)-d-phenylalanine is a synthetic compound that belongs to the class of Fmoc-protected amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom of the amino acid, along with a pyridinyl group attached to the phenylalanine side chain. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of n-Fmoc-4-(3-pyridinyl)-d-phenylalanine typically involves the following steps:
Fmoc Protection: The amino group of d-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting d-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Pyridinyl Substitution: The phenylalanine side chain is modified by introducing a pyridinyl group. This can be done through a substitution reaction where the phenyl group is replaced by a pyridinyl group using appropriate reagents and conditions.
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for efficient and high-yield production of Fmoc-protected amino acids.
Chemical Reactions Analysis
n-Fmoc-4-(3-pyridinyl)-d-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction yields the free amino acid.
Coupling Reactions: The free amino group can participate in peptide coupling reactions with other amino acids or peptide fragments. Common reagents for these reactions include carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Oxidation and Reduction: The pyridinyl group can undergo oxidation and reduction reactions, depending on the specific conditions and reagents used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be performed using reducing agents like sodium borohydride.
Scientific Research Applications
n-Fmoc-4-(3-pyridinyl)-d-phenylalanine has a wide range of applications in scientific research:
Peptide Synthesis: It is commonly used as a building block in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific sequences and functionalities.
Medicinal Chemistry: This compound is used in the design and synthesis of peptide-based drugs and therapeutic agents. Its unique structure allows for the incorporation of pyridinyl groups into peptides, which can enhance their biological activity and stability.
Biological Studies: Researchers use this compound to study protein-protein interactions, enzyme-substrate interactions, and other biological processes. It can be incorporated into peptides to probe the structure and function of proteins.
Material Science:
Mechanism of Action
The mechanism of action of n-Fmoc-4-(3-pyridinyl)-d-phenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Fmoc group protects the amino group during synthesis and can be removed when needed to allow for further reactions.
In biological studies, the pyridinyl group can interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific peptide or protein in which this compound is incorporated.
Comparison with Similar Compounds
n-Fmoc-4-(3-pyridinyl)-d-phenylalanine can be compared with other Fmoc-protected amino acids and pyridinyl-substituted amino acids:
n-Fmoc-4-(3-pyridinyl)-l-phenylalanine: This is the l-enantiomer of the compound and has similar properties and applications. The choice between the d- and l-enantiomers depends on the specific requirements of the synthesis or study.
n-Fmoc-4-(2-pyridinyl)-d-phenylalanine: This compound has a pyridinyl group attached at a different position on the phenylalanine side chain. The position of the pyridinyl group can influence the compound’s reactivity and interactions.
n-Fmoc-4-(4-pyridinyl)-d-phenylalanine: Similar to the previous compound, this one has the pyridinyl group attached at the 4-position. The different position can affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C29H24N2O4 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyridin-3-ylphenyl)propanoic acid |
InChI |
InChI=1S/C29H24N2O4/c32-28(33)27(16-19-11-13-20(14-12-19)21-6-5-15-30-17-21)31-29(34)35-18-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-15,17,26-27H,16,18H2,(H,31,34)(H,32,33) |
InChI Key |
DZGDZWAEMSASLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CN=CC=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate](/img/structure/B12308177.png)
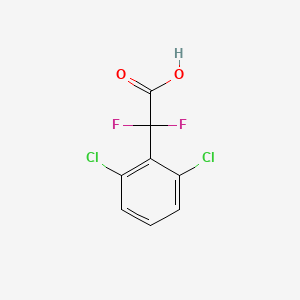
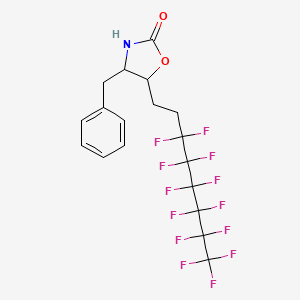
![3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine diHCl](/img/structure/B12308208.png)
![rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12308221.png)

![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)
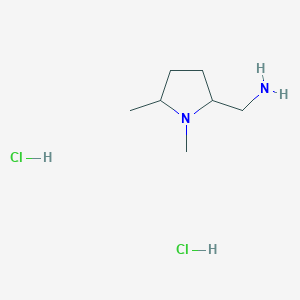
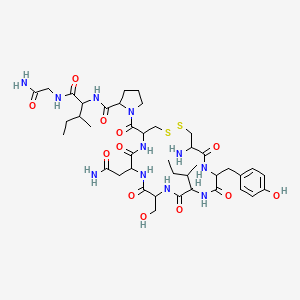
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308258.png)
